molecular formula C20H30N2O6*C12H23N B613203 N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid CAS No. 264230-73-1

N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid

Katalognummer: B613203
CAS-Nummer: 264230-73-1
Molekulargewicht: 394,47*181,32 g/mole
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound comprises two distinct structural components:

  • N-cyclohexylcyclohexanamine (DCHA): A secondary amine (CAS 101-83-7) with two cyclohexyl groups attached to a nitrogen atom. It is known for its steric bulk, industrial applications (e.g., plasticizers, insecticides), and use as a chemical intermediate .
  • (2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid: A chiral hexanoic acid derivative featuring a cyclohexenone ring, an ethylideneamino group, and a propenoxycarbonylamino substituent.

Eigenschaften

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6.C12H23N/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,14,23H,1,6-12H2,2-4H3,(H,21,27)(H,25,26);11-13H,1-10H2/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIHZOBLLDZERM-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid typically involves multi-step organic reactions The process may start with the preparation of cyclohexylcyclohexanamine through the reaction of cyclohexylamine with cyclohexanone

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxocyclohexenyl group can be reduced to form alcohols or alkanes.

    Substitution: The amine and carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the oxocyclohexenyl group may produce an alcohol or alkane.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a wide range of derivatives and analogs.

    Biology: Its functional groups may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could include drug development for targeting specific pathways or diseases.

    Industry: It may be used in the production of specialty chemicals, polymers, or materials with unique properties.

Wirkmechanismus

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid involves its interaction with molecular targets and pathways. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules, influencing their activity or function. Specific pathways may include enzyme inhibition, receptor modulation, or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogues

Compound Name CAS Number Structural Features Key Properties Applications/Regulatory Status Toxicity (EC50, Daphnia magna)
Target Compound - Chiral hexanoic acid, cyclohexenone, DCHA High steric hindrance, hydrogen bonding capacity, moderate solubility Research (pharmaceutical/agrochemical) Not reported
N-cyclohexylcyclohexanamine (DCHA) 101-83-7 Secondary amine, two cyclohexyl groups Lipophilic, low solubility in water, high thermal stability Industrial (plasticizers, insecticides) Not available
(9Z)-9-Octadecenoic acid-N-cyclohexylcyclohexanamine (1:1) 22256-71-9 Fatty acid-DCHA salt Amphiphilic, forms micelles, regulated under EPA §721.11559 Surfactant, lubricant additive 48h EC50: 1.2 mg/L
Acetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]methylamino]oxy]-, DCHA salt 1185005-62-2 Acetamide-DCHA complex Steric hindrance, hydrogen bonding, solid/viscous liquid at room temperature Pharmaceutical intermediate Not reported

Structural and Functional Comparisons

Steric Effects: The target compound and DCHA both exhibit significant steric hindrance due to cyclohexyl groups, which may reduce enzymatic degradation or receptor binding . In contrast, the (9Z)-9-octadecenoic acid-DCHA complex has a linear fatty acid chain, reducing steric bulk and enhancing surfactant properties .

Solubility and Reactivity: DCHA’s lipophilicity limits its aqueous solubility, whereas the target compound’s hexanoic acid moiety improves solubility for biological applications . The acetic acid-DCHA salt (CAS 1185005-62-2) leverages hydrogen bonding for molecular interactions, similar to the target compound .

Toxicity: The (9Z)-9-octadecenoic acid-DCHA complex shows moderate toxicity to Daphnia magna (EC50 = 1.2 mg/L), likely due to membrane disruption via surfactant activity .

Regulatory Status: DCHA is widely used industrially with established safety protocols . The (9Z)-9-octadecenoic acid-DCHA complex is subject to EPA reporting requirements due to its significant new uses (e.g., industrial surfactants) .

Research Implications

  • The target compound’s hybrid structure (DCHA + functionalized hexanoic acid) offers a unique platform for drug discovery, combining DCHA’s stability with bioactive acid motifs.
  • Comparative toxicity data highlight the need for structure-activity relationship (SAR) studies to optimize safety profiles in analogues.

Biologische Aktivität

N-cyclohexylcyclohexanamine; (2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid is a complex organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features allow it to interact with various biological targets, influencing enzyme-substrate dynamics and protein folding. This article explores the biological activity of this compound, detailing its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Cyclohexyl groups : Contribute to hydrophobic interactions.
  • Amino acid backbone : Facilitates interactions with biological macromolecules.
  • Functional groups : Such as hydroxyl and enoxycarbonyl groups enhance reactivity and solubility.

The biological activity of N-cyclohexylcyclohexanamine is primarily linked to its role as a protected amino acid . The protective groups prevent unwanted reactions during synthesis, allowing for controlled release of the active amino acid that can engage with various molecular targets, including:

  • Enzymes : Modulating enzyme activity through competitive or non-competitive inhibition.
  • Receptors : Potentially influencing signal transduction pathways.
MechanismDescription
Enzyme InhibitionCompetes with substrate for active site binding.
Receptor ModulationAlters receptor conformation, affecting downstream signaling.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial properties : Studies suggest potential efficacy against bacterial strains.
  • Antifungal activity : Investigated for its ability to inhibit fungal growth.
  • Therapeutic potential : As a building block in peptide synthesis, it may contribute to drug development targeting specific diseases.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of N-cyclohexylcyclohexanamine against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Synthesis and Derivatives

The synthesis typically involves several key steps to ensure high yields and purity. The compound can be modified to create derivatives that enhance its biological activity or target specificity.

Table 2: Synthesis Steps

StepDescription
ProtectionFunctional groups are protected using appropriate reagents.
CouplingReaction with other amino acids or functional groups.
DeprotectionRemoval of protective groups to yield active compounds.

Research Findings

Recent studies have focused on the compound's interactions with specific enzymes involved in metabolic processes. For instance:

  • Enzyme-substrate dynamics : Research has shown that the compound can influence the kinetics of certain enzymes, enhancing or inhibiting their activity depending on concentration and environmental conditions.
  • Protein folding studies : Its role as a stabilizing agent in protein folding has been highlighted, suggesting applications in biopharmaceuticals where protein stability is crucial.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.